N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide is a complex organic compound with potential applications in medicinal chemistry. It is characterized by its unique structural features, which include a benzodioxine moiety and a benzofuran component. The molecular formula of this compound is , and it has a molecular weight of approximately 456.498 g/mol.
This compound falls under the category of amides and is derived from the benzofuran and benzodioxine families. It is primarily synthesized for research purposes, particularly in the fields of pharmacology and medicinal chemistry, where it may exhibit biological activities relevant to inflammation and other therapeutic areas .
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide typically involves several steps:
The molecular structure of N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide can be represented using various chemical notation systems:
CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5.The structural complexity includes multiple aromatic rings and functional groups that contribute to its potential reactivity and biological activity.
The compound can participate in various chemical reactions typical for amides and aromatic compounds:
These reactions are essential for modifying the compound for enhanced biological activity or for generating derivatives with varied properties.
The physical properties of N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to light or moisture depending on substituents present.
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide has potential applications in:
This compound exemplifies how complex organic molecules can be synthesized and evaluated for their potential therapeutic benefits in modern medicine.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5